molecular formula C21H15F2N3O2S2 B2675576 N-(4-fluorobenzyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1260994-37-3

N-(4-fluorobenzyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2675576
CAS No.: 1260994-37-3
M. Wt: 443.49
InChI Key: AIXDTXNNUKIFAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorobenzyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C21H15F2N3O2S2 and its molecular weight is 443.49. The purity is usually 95%.
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Scientific Research Applications

Potent Dual Inhibitory Activity

N-(4-fluorobenzyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide and its analogues demonstrate significant scientific interest due to their potent dual inhibitory activity against crucial enzymes like thymidylate synthase (TS) and dihydrofolate reductase (DHFR). This dual inhibition is critical for developing therapeutic agents against various diseases due to the enzymes' role in DNA synthesis and cell division. The classical and nonclassical analogues of this compound show a range of potencies, with the classical analogue being a particularly potent inhibitor of both human TS and DHFR, suggesting its potential in drug development and cancer therapy (Gangjee, Qiu, Li, & Kisliuk, 2008).

Quantum Chemical Insight and Antiviral Potency

The compound and its derivatives have been subjected to quantum chemical analysis, providing deep insights into their molecular structure, vibrational assignments, and intermolecular interactions. These studies reveal the compound's near-planarity and the influence of fluorine atoms on its geometry. Furthermore, its antiviral potency, particularly against SARS-CoV-2, has been investigated through molecular docking studies, showing promising results that suggest its potential application in antiviral therapy (Mary, Siddique, Pradhan, Jayaprakash, & James, 2020).

Crystallographic Analysis

Crystallographic studies of this compound and related derivatives provide valuable information about their structural conformations and intermolecular hydrogen bonding. These insights are essential for understanding the compound's interactions at the molecular level, which can inform the design of more effective drugs (Subasri, Timiri, Barji, Jayaprakash, Vijayan, & Velmurugan, 2016).

Microwave-Assisted Synthesis and Anticancer Activity

Innovative synthetic approaches, such as microwave-assisted synthesis, have been applied to produce derivatives of this compound efficiently. These methods not only streamline the synthesis process but also yield compounds with significant anticancer activities, demonstrating their potential as therapeutic agents against various cancer types. The ability of these compounds to induce DNA cleavage also highlights their potential mechanism of action against cancer cells (Hosamani, Reddy, & Devarajegowda, 2015).

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-[3-(2-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15F2N3O2S2/c22-14-7-5-13(6-8-14)11-24-18(27)12-30-21-25-16-9-10-29-19(16)20(28)26(21)17-4-2-1-3-15(17)23/h1-10H,11-12H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIXDTXNNUKIFAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NCC4=CC=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15F2N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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